1-(4,4-Difluorocyclohexyl)ethan-1-amine
Overview
Description
1-(4,4-Difluorocyclohexyl)ethan-1-amine is a chemical compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Difluorocyclohexyl)ethan-1-amine typically involves the fluorination of cyclohexane derivatives followed by amination. One common method includes the reaction of 4,4-difluorocyclohexanone with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Difluorocyclohexyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-difluorocyclohexanone, while reduction could produce various amine derivatives.
Scientific Research Applications
1-(4,4-Difluorocyclohexyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorocyclohexyl)ethan-1-amine
- 1-(4,4-Difluorocyclohexyl)methanamine
- 1-(4,4-Difluorocyclohexyl)propan-1-amine
Uniqueness
1-(4,4-Difluorocyclohexyl)ethan-1-amine is unique due to the presence of two fluorine atoms on the cyclohexyl ring, which can significantly influence its chemical and biological properties. This structural feature can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(11)7-2-4-8(9,10)5-3-7/h6-7H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXBNSCUACNFMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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